

Benzyl 4-chlorophenyl ketone: A Comprehensive Technical Guide for Biochemical Research

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Compound of Interest

Compound Name: **Benzyl 4-chlorophenyl ketone**

Cat. No.: **B156412**

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Introduction: Unveiling the Potential of a Versatile Ketone

Benzyl 4-chlorophenyl ketone, also known by its synonyms 4-Chlorodeoxybenzoin and 4'-Chloro-2-phenylacetophenone, is an aromatic ketone that is emerging as a valuable tool in biochemical and pharmacological research. Its structure, featuring a benzyl group attached to a 4-chlorophenyl ketone moiety, provides a unique scaffold for interacting with biological systems. While historically utilized as an intermediate in organic synthesis and as a photoinitiator, recent investigations into structurally related compounds suggest a promising future for **Benzyl 4-chlorophenyl ketone** as a biochemical reagent.^[1] This guide provides an in-depth exploration of its properties, synthesis, and potential applications, offering researchers, scientists, and drug development professionals a comprehensive resource to harness its capabilities. The presence of the chlorophenyl group can influence its reactivity and stability, making it a subject of interest in various chemical and biological studies.^[1]

Physicochemical Properties: A Foundation for Application

A thorough understanding of a reagent's physicochemical properties is paramount for its effective use in experimental design. **Benzyl 4-chlorophenyl ketone** is a crystalline solid, typically appearing as a white to off-white or pale cream powder.^[2] Its key properties are summarized in the table below, compiled from various supplier and database sources.

Property	Value	Source(s)
CAS Number	1889-71-0	[2]
Molecular Formula	C ₁₄ H ₁₁ ClO	[2]
Molecular Weight	230.69 g/mol	[2]
Melting Point	103-107 °C	[2]
Boiling Point	187 °C at 8 mmHg	
Appearance	White to Orange to Green powder to crystal	
Purity	>98.0% (GC)	
Solubility	Soluble in organic solvents like ethanol and acetone; limited solubility in water.	[1]
InChI Key	DXVALSKCLLBZEB-UHFFFAOYSA-N	[2]

Synthesis of Benzyl 4-chlorophenyl ketone: A Detailed Protocol

The most common and efficient method for synthesizing **Benzyl 4-chlorophenyl ketone** is through a Friedel-Crafts acylation reaction.[\[3\]](#) This electrophilic aromatic substitution allows for the formation of the aryl ketone by reacting phenylacetyl chloride with chlorobenzene in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[\[4\]](#)[\[5\]](#)

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from established synthetic methods.[\[3\]](#)[\[4\]](#)

Materials:

- Phenylacetyl chloride (1.0 mole)
- Chlorobenzene (4.9 moles)

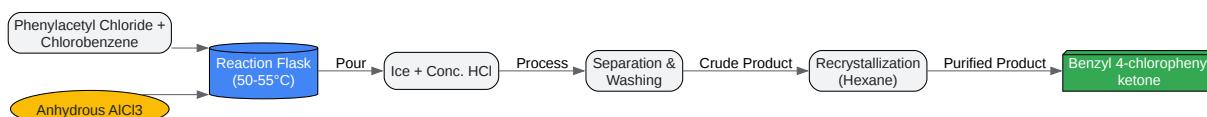
- Anhydrous aluminum chloride (1.08 moles)
- Ice
- Concentrated hydrochloric acid (HCl)
- Ethyl ether
- Dilute sodium hydroxide (NaOH) solution
- Hexane
- 2 L 4-necked flask
- Mechanical stirrer
- Thermometer
- Reflux condenser

Procedure:

- To a 2 L 4-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 155 g (1.0 mole) of phenylacetyl chloride and 500 ml (4.9 moles) of chlorobenzene.^[4]
- Portionwise, add a total of 145 g (1.08 moles) of anhydrous aluminum chloride over 10 minutes. The mixture will self-warm to approximately 55°C and evolve HCl gas.^[4]
- Stir the mixture at about 50°C for an additional 30 minutes.^[4]
- Pour the reaction mixture onto approximately 500 g of ice and 110 ml of concentrated aqueous HCl.^[4]
- Separate the organic layer (lower layer) and wash the aqueous layer with ethyl ether.^[4]
- Combine the organic layers and wash sequentially with water, dilute aqueous NaOH, and water.^[4]

- Concentrate the organic layer in vacuo to obtain the crude solid.[4]
- Recrystallize the crude solid from approximately 2200 ml of hexane to yield the purified **Benzyl 4-chlorophenyl ketone**.[4]

Expected Yield: Approximately 132 g of **Benzyl 4-chlorophenyl ketone** with a melting point of 85°-90° C.[4]



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Synthesis Workflow Diagram

Biochemical Applications: Exploring New Frontiers

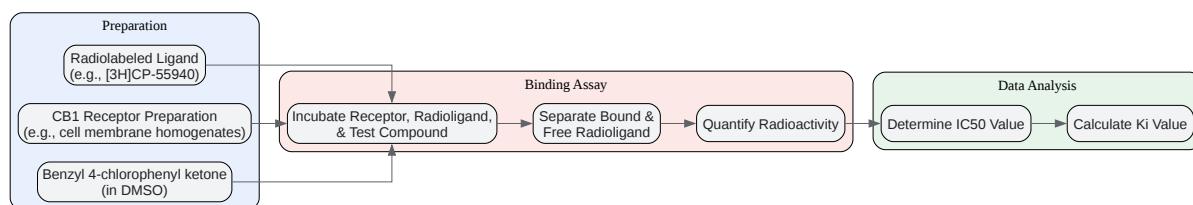
While direct literature on the biochemical applications of **Benzyl 4-chlorophenyl ketone** is emerging, its structural motifs suggest several areas of potential utility.

Modulation of the Cannabinoid Receptor 1 (CB1)

There is evidence to suggest that compounds containing the 4-chlorophenyl moiety exhibit affinity for the Cannabinoid Receptor 1 (CB1).[6] The CB1 receptor is a G-protein coupled receptor predominantly expressed in the central nervous system and is a key component of the endocannabinoid system, which regulates numerous physiological processes.[7] Molecules that act as antagonists or allosteric modulators of the CB1 receptor are of significant interest for the treatment of various disorders, including obesity and addiction.[6][8]

Given its structure, **Benzyl 4-chlorophenyl ketone** could serve as a foundational scaffold or a starting point for the development of novel CB1 receptor modulators. Researchers can utilize this compound in initial screening assays to determine its binding affinity and functional activity at the CB1 receptor.

Workflow for Assessing CB1 Receptor Affinity:

[Click to download full resolution via product page](#)*CB1 Receptor Binding Assay Workflow*

Enzyme Inhibition Assays

The ketone functionality and the overall lipophilic nature of **Benzyl 4-chlorophenyl ketone** make it a candidate for investigation as an enzyme inhibitor. Many enzymes, particularly those with hydrophobic active sites, can be targeted by small molecules with these characteristics. Deoxybenzoin derivatives, a class to which this compound belongs, have shown potential as antioxidants and tyrosinase inhibitors.^[9]

A general protocol for screening **Benzyl 4-chlorophenyl ketone** for its inhibitory activity against a target enzyme is provided below.

Experimental Protocol: General Enzyme Inhibition Assay

- Prepare Reagents:
 - Target enzyme solution in an appropriate buffer.
 - Substrate solution for the enzyme.

- **Benzyl 4-chlorophenyl ketone** stock solution (typically in DMSO).
- Positive control inhibitor.
- Assay buffer.
- Assay Procedure (96-well plate format):
 - Add assay buffer to all wells.
 - Add varying concentrations of **Benzyl 4-chlorophenyl ketone** to the test wells.
 - Add the positive control inhibitor to its designated wells.
 - Add DMSO (vehicle control) to the control wells.
 - Add the enzyme solution to all wells except the blank.
 - Pre-incubate the plate for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme.
 - Initiate the reaction by adding the substrate solution to all wells.
 - Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals using a plate reader.
- Data Analysis:
 - Calculate the initial reaction rates for each concentration of the inhibitor.
 - Plot the percentage of enzyme inhibition versus the inhibitor concentration.
 - Determine the IC_{50} value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell-Based Assays: Assessing Cytotoxicity and Viability

Understanding the effect of a compound on cell viability is a critical first step in evaluating its biological activity. Aromatic ketones can exhibit cytotoxic effects, and assessing this is crucial

for any potential therapeutic application. Standard assays like the MTT or MTS assay can be employed to determine the impact of **Benzyl 4-chlorophenyl ketone** on the metabolic activity of cultured cells, which is an indicator of cell viability.[\[10\]](#)

Experimental Protocol: MTT Cell Viability Assay

- Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a serial dilution of **Benzyl 4-chlorophenyl ketone** (solubilized in a vehicle like DMSO, with the final concentration of DMSO kept constant and low, typically <0.5%). Include vehicle-only controls and untreated controls.
- Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
- Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
- Measurement: Read the absorbance at a wavelength of approximately 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Analytical Characterization

Robust analytical data is essential for confirming the identity and purity of a biochemical reagent.

Spectroscopic Data

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the benzyl and 4-chlorophenyl rings, as well as a singlet for the methylene (-CH₂-) protons adjacent to the carbonyl group.
- ^{13}C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the carbons of the two aromatic rings, and the methylene carbon.[\[11\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹. Additional bands will be present for the aromatic C-H and C=C stretching vibrations.
- Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **Benzyl 4-chlorophenyl ketone**.

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.[\[1\]](#)[\[12\]](#)
- Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a chemical fume hood.[\[1\]](#)[\[12\]](#)[\[13\]](#)
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[12\]](#)
- Disposal: Dispose of in accordance with local, state, and federal regulations.[\[12\]](#)[\[13\]](#)

Conclusion and Future Perspectives

Benzyl 4-chlorophenyl ketone is a readily synthesizable compound with a compelling profile for further investigation as a biochemical reagent. Its structural similarity to molecules with known biological activities, particularly in the modulation of the CB1 receptor and as potential enzyme inhibitors, provides a strong rationale for its inclusion in screening libraries and targeted research efforts. The protocols and data presented in this guide offer a solid foundation for researchers to explore the biochemical potential of this versatile ketone. Future

studies should focus on elucidating its specific biological targets, understanding its mechanism of action at the molecular level, and exploring the synthesis of derivatives to optimize its activity and specificity for various biochemical applications.

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